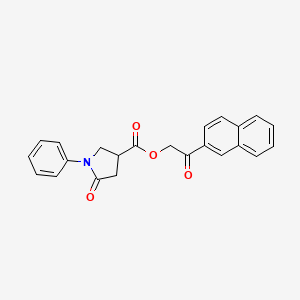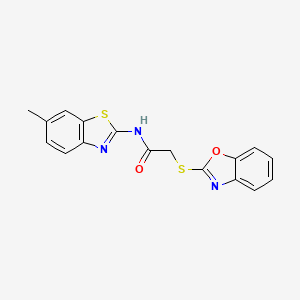![molecular formula C20H16N8O2S B10877696 N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B10877696.png)
N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N~1~-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE” is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazinoindole moiety, and a sulfanylacetamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE” typically involves multi-step organic synthesis. The key steps may include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the triazinoindole moiety: This step may involve the condensation of indole derivatives with triazine precursors.
Coupling reactions: The final step involves coupling the oxadiazole and triazinoindole units via a sulfanylacetamide linkage, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity. This may include:
Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of efficiency.
Purification techniques: Using methods like recrystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“N~1~-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE” can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone under appropriate conditions.
Reduction: The nitro group in the oxadiazole ring can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the nitro group may yield amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of “N~1~-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE: can be compared with other compounds containing oxadiazole or triazinoindole moieties.
Unique Features: The combination of these functional groups in a single molecule may confer unique properties, such as enhanced biological activity or specific binding affinity.
This structure provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C20H16N8O2S |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H16N8O2S/c21-17-18(27-30-26-17)22-15(29)11-31-20-23-19-16(24-25-20)13-8-4-5-9-14(13)28(19)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,21,26)(H,22,27,29) |
Clé InChI |
HYWWGARJCHCKRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=NON=C5N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877616.png)
![6-Amino-3-methyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10877623.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877626.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10877628.png)
![N-[4-(4,5-dicyano-2-nitrophenoxy)phenyl]acetamide](/img/structure/B10877638.png)

![2-[(2-aminophenyl)sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide](/img/structure/B10877657.png)

![2-[(4-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B10877671.png)
![6-(4-bromophenyl)-3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10877674.png)
![N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)furan-2-carboxamide](/img/structure/B10877703.png)
![5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B10877706.png)

![N-[3-(1,3-benzothiazol-2-ylamino)-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B10877711.png)
